N-alpha-FMOC-L-LYSINE synthesis and purification protocols
N-alpha-FMOC-L-LYSINE synthesis and purification protocols
Advanced Synthesis & Purification of -Fmoc-L-Lysine
Executive Summary & Strategic Logic
The synthesis of
Direct acylation with Fmoc-OSu or Fmoc-Cl often results in a mixture of
The Solution: This guide details the Copper(II) Chelation Strategy , the industry "Gold Standard" for orthogonal protection. By exploiting the ability of Copper(II) to form a stable, temporary complex with the
Mechanism of Selectivity: The Copper(II) Chelation Route
The synthesis relies on a four-stage workflow to ensure that the Fmoc group is installed only at the
-
Chelation: Copper(II) ions complex with the
-amino and -carboxyl groups, forming a rigid five-membered ring. The -amine remains free and distal. -
-Protection: The free
-amine is reacted with a protecting group (typically Boc) to form H-Lys(Boc)-OH after copper removal. -
-Protection: The now-free
-amine of H-Lys(Boc)-OH is reacted with Fmoc-OSu. -
-Deprotection (Optional): If the target is the free side-chain
-Fmoc-L-Lysine, the Boc group is selectively removed with acid, leaving the base-labile Fmoc intact.
Visual Workflow (DOT Diagram)
Figure 1: Chelation-based synthesis pathway ensuring strict regioselectivity.
Detailed Experimental Protocols
Phase 1: Synthesis of H-Lys(Boc)-OH (The Intermediate)
This phase establishes the orthogonal protection necessary for high-purity Fmoc labeling.
Reagents:
-
L-Lysine HCl[1]
-
Basic Copper Carbonate (
) or Copper Sulfate -
Di-tert-butyl dicarbonate (
) -
EDTA (Disodium salt) or 8-Hydroxyquinoline (for copper removal)
Protocol:
-
Complex Formation: Dissolve L-Lysine HCl (1.0 eq) in water. Add Basic Copper Carbonate (0.6 eq) and reflux for 2 hours. The solution will turn deep blue, indicating the formation of the
complex. Filter while hot to remove excess copper salts. -
-Protection: Cool the filtrate to room temperature. Add Acetone (or Dioxane) to achieve a 1:1 solvent ratio. Add
(2.0 eq) followed by (1.2 eq). Stir for 12–18 hours.-
Checkpoint: The deep blue color persists, confirming the
-amine is still complexed.
-
-
Decomplexation (Copper Removal):
-
Method A (EDTA - Recommended for Pharma): Add EDTA disodium salt (1.2 eq relative to Cu) and stir for 4 hours. The solution turns from blue to light green/colorless as Cu-EDTA forms.
-
Method B (8-Hydroxyquinoline): Add 8-hydroxyquinoline (1.3 eq) to precipitate the copper complex. Filter off the solid.[2][3]
-
-
Isolation: Cool the aqueous solution. The product H-Lys(Boc)-OH often precipitates at its isoelectric point or can be extracted.
Phase 2: Synthesis of Fmoc-Lys(Boc)-OH (The Standard Building Block)
Most researchers require this specific derivative for Solid Phase Peptide Synthesis (SPPS).
Reagents:
-
H-Lys(Boc)-OH (from Phase 1)
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)
-
or
-
Dioxane/Water or Acetone/Water
Protocol:
-
Dissolution: Suspend H-Lys(Boc)-OH (1.0 eq) in a 1:1 mixture of Water and Acetone (or Dioxane).
-
Basification: Add
(1.0 eq) to solubilize the amino acid and adjust pH to ~9.0. -
Acylation: Add Fmoc-OSu (1.1 eq) slowly (dissolved in a minimal amount of acetone if necessary).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor pH; if it drops below 8.0, adjust with dilute
. -
Workup:
-
Evaporate organic solvent (Acetone/Dioxane) under reduced pressure.
-
Extract the aqueous residue with Diethyl Ether (
) to remove unreacted Fmoc-OSu (discard organic layer). -
Acidify the aqueous phase carefully with 1N HCl to pH 2–3. The product Fmoc-Lys(Boc)-OH will precipitate as a white solid.
-
Extract into Ethyl Acetate (EtOAc), wash with brine, dry over
.
-
Phase 3: Generation of -Fmoc-L-Lysine (Free Side Chain)
Execute this step ONLY if the free
Logic: Fmoc is base-labile; Boc is acid-labile.[5] We use Trifluoroacetic Acid (TFA) to remove Boc without touching the Fmoc group.
Protocol:
-
Dissolve Fmoc-Lys(Boc)-OH (1.0 g) in Dichloromethane (DCM) (10 mL).
-
Add TFA (10 mL) slowly. Stir at room temperature for 30–60 minutes.
-
Monitoring: HPLC should show the disappearance of the Boc-protected peak.
-
Isolation: Evaporate TFA/DCM under vacuum.
-
Neutralization (Critical): The product exists as a TFA salt. To obtain the zwitterion, dissolve in minimal water, adjust pH to ~6.0 (Isoelectric point) with dilute ammonia or pyridine, and add cold Ethanol/Ether to precipitate Fmoc-Lys-OH .
Purification & Quality Control
Crystallization Protocols
Achieving >99% purity requires specific solvent systems.
| Compound | Solvent System | Method | Notes |
| Fmoc-Lys(Boc)-OH | EtOAc / Petroleum Ether | Dissolve in hot EtOAc, add PetEther until turbid, cool to 4°C. | Standard industrial method. |
| Fmoc-Lys-OH | MeOH / Et2O | Dissolve in MeOH, precipitate with Et2O. | Product is often zwitterionic and less soluble in non-polar solvents. |
| H-Lys(Boc)-OH | Water / Ethanol | Isoelectric precipitation. | Ensure Copper is fully removed before this step. |
Analytical Specifications
-
HPLC: C18 Column, Gradient 5% -> 95% Acetonitrile in Water (0.1% TFA).
-
Fmoc-Lys(Boc)-OH RT: ~18-22 min (Hydrophobic).
-
Fmoc-Lys-OH RT: ~12-15 min (More polar).
-
-
Mass Spectrometry (ESI):
-
Fmoc-Lys(Boc)-OH:
-
Fmoc-Lys-OH:
-
Troubleshooting & Critical Parameters
The "Blue Solution" Persists
-
Issue: After adding EDTA/8-HQ, the solution remains blue/green.
-
Cause: Incomplete copper removal. Copper ions will chelate the final product and reduce yield.
-
Fix: Increase EDTA equivalents or switch to Thioacetamide (precipitates CuS, very effective but generates
gas—use fume hood).
Di-Fmoc Formation ( -di-Fmoc)
-
Issue: Mass spec shows peak at ~591 Da.
-
Cause: In Phase 2, the Boc group was lost (unlikely) or the starting material contained free Lysine.
-
Fix: Ensure Phase 1 (Boc protection) went to completion. If synthesizing Fmoc-Lys-OH directly (not recommended), lower the pH to 8.5 to protonate the
-amine ( 10.5).
Solubility Issues
-
Issue: Fmoc-Lys-OH is insoluble in DCM or EtOAc.
-
Insight: The free side chain version is a zwitterion. It is soluble in DMSO, DMF, and partially in Methanol. Do not attempt to extract it into non-polar organics; it will stay in the aqueous phase or precipitate.
References
-
Preparation of N-alpha-Fmoc-N-epsilon-Boc-Lysine : Organic Syntheses, Coll.[6] Vol. 10, p. 170 (2004). A standard reference for the copper chelation methodology.
-
Orthogonal Protection Strategies : Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[7][8][9] International Journal of Peptide and Protein Research.
-
Fmoc-Lys(Boc)
-
Regioselective Lysine Modification: Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. reddit.com [reddit.com]
- 3. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 4. Fmoc-Lys(Fmoc)-OH Novabiochem 78081-87-5 [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
